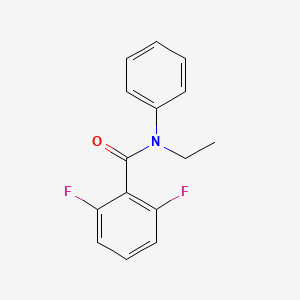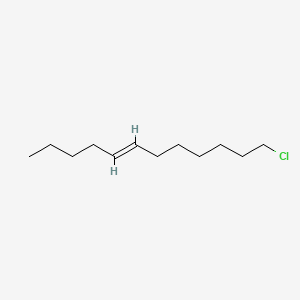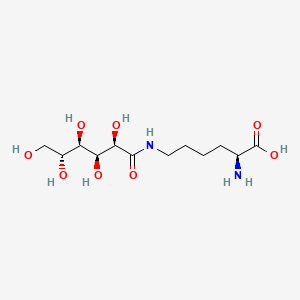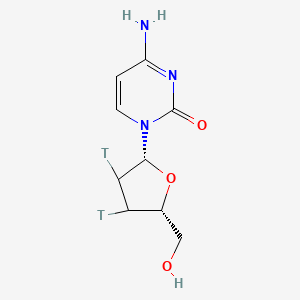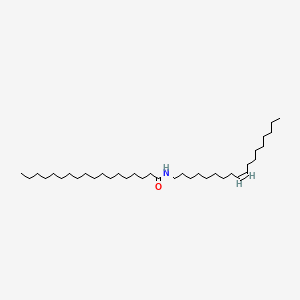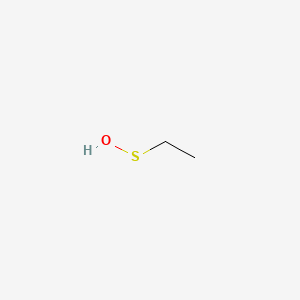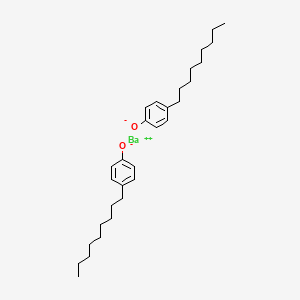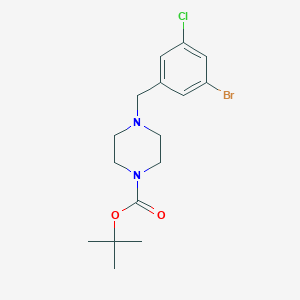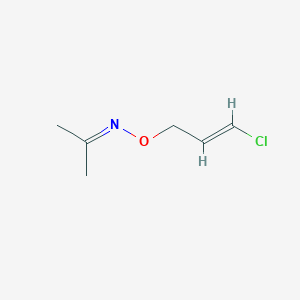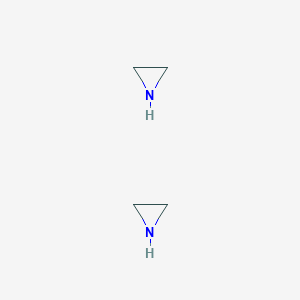
Ethylenimine dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenimine dimer, also known as aziridine dimer, is a compound formed by the dimerization of ethylenimine (aziridine). Ethylenimine is a three-membered ring containing one nitrogen atom and two carbon atoms. This compound is known for its high reactivity due to the ring strain in the aziridine ring. This compound has significant applications in various fields, including polymer chemistry and biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenimine dimer can be synthesized through the polymerization of ethylenimine. The polymerization process can be initiated using various catalysts such as p-toluenesulfonic acid or benzoic acid. The reaction proceeds similarly to a step-growth polymerization, where the aziridine dimer is the dominant species early in the reaction .
Industrial Production Methods: Industrial production of this compound involves the use of aziridine feedstock. The process typically includes the acid-catalyzed ring-opening polymerization of ethylenimine. This method is widely used due to its efficiency in producing branched polyethyleneimine derivatives .
Chemical Reactions Analysis
Types of Reactions: Ethylenimine dimer undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles .
Common Reagents and Conditions:
Nucleophilic Ring-Opening Reactions: These reactions involve the use of nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents such as hydrogen peroxide or peracids.
Substitution Reactions: Substitution reactions involve the replacement of a hydrogen atom in the aziridine ring with another substituent, often facilitated by a catalyst.
Major Products Formed: The major products formed from these reactions include various polyamines, which have applications in coatings, adhesives, and biomedical fields .
Scientific Research Applications
Ethylenimine dimer has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: this compound derivatives are used in gene transfection and as chelating agents for metal ions.
Industry: It is used in the production of detergents, adhesives, and cosmetics.
Mechanism of Action
The mechanism of action of ethylenimine dimer involves the activation of the aziridine ring, which can undergo nucleophilic attack. The ring strain in the aziridine ring makes it highly reactive, allowing it to form various products through ring-opening reactions. The molecular targets and pathways involved include the formation of polyamines and other nitrogen-containing compounds .
Comparison with Similar Compounds
Aziridine: A three-membered ring compound similar to ethylenimine but with different substituents.
Azetidine: A four-membered ring compound with one nitrogen atom, used in similar applications as ethylenimine.
Uniqueness: Ethylenimine dimer is unique due to its high reactivity and ability to form a wide range of polyamines through ring-opening polymerization. This makes it highly valuable in various industrial and biomedical applications .
Properties
CAS No. |
27233-25-6 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
aziridine |
InChI |
InChI=1S/2C2H5N/c2*1-2-3-1/h2*3H,1-2H2 |
InChI Key |
KDUFKIIMEWLUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1.C1CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-](/img/structure/B12642649.png)
